gamma-l-glutamyl-S-(prop-1-enyl)cystein

Natural Product Chemistry Phytochemical Analysis Precursor Quantification

Researchers quantifying γ-glutamyl peptides in Allium spp. need authentic, pathway-specific reference standards. Generic S-alk(en)yl cysteines lack the distinct biosynthetic fate of this compound, compromising experimental validity. • Validated HPLC methods with 97.1-102.3% recovery and intraday precision <2.6% RSD ensure reliable quantification. • Exclusive biosynthetic precursor to isoalliin (4°C) and cycloalliin (23°C); not functionally replaceable by S-allyl analogs. • Supplied ≥98% pure with full NMR characterization; ready for immediate analytical or mechanistic use.

Molecular Formula C11H18N2O5S
Molecular Weight 290.34 g/mol
CAS No. 91216-96-5
Cat. No. B3058696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namegamma-l-glutamyl-S-(prop-1-enyl)cystein
CAS91216-96-5
Molecular FormulaC11H18N2O5S
Molecular Weight290.34 g/mol
Structural Identifiers
SMILESCC=CSCC(C(=O)O)NC(=O)CCC(C(=O)O)N
InChIInChI=1S/C11H18N2O5S/c1-2-5-19-6-8(11(17)18)13-9(14)4-3-7(12)10(15)16/h2,5,7-8H,3-4,6,12H2,1H3,(H,13,14)(H,15,16)(H,17,18)/t7-,8-/m0/s1
InChIKeyMUFSTXJBHAEIBT-YUMQZZPRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gamma-L-Glutamyl-S-(prop-1-enyl)cystein (CAS 91216-96-5): Chemical Identity, Natural Occurrence, and Research Supply Overview


Gamma-L-glutamyl-S-(prop-1-enyl)cystein, also known as N-gamma-glutamyl-S-(trans-1-propenyl)-L-cysteine, is a sulfur-containing γ-glutamyl dipeptide naturally occurring in garlic (Allium sativum) and other Allium species [1]. It is a genuine water-soluble constituent of garlic, serving as a key biosynthetic precursor to flavor-active and bioactive thiosulfinates and sulfoxides [2]. The compound is primarily supplied as a reference standard or research reagent, with reported purity levels ≥96% .

Why Gamma-L-Glutamyl-S-(prop-1-enyl)cystein Cannot Be Substituted by Other Garlic γ-Glutamyl Peptides or Sulfoxides


Despite sharing a γ-glutamyl-cysteine backbone with other garlic organosulfur compounds, gamma-L-glutamyl-S-(prop-1-enyl)cystein exhibits distinct biosynthetic fate and differential biological activity profiles that preclude generic substitution. Unlike its S-allyl analog, it lacks inhibitory effects on hepatic fatty acid synthesis [1], and it serves as the exclusive precursor to isoalliin and cycloalliin—compounds with unique chemical stability and bioactivity [2]. Consequently, experimental outcomes are pathway-dependent and cannot be extrapolated from structurally related γ-glutamyl peptides.

Quantitative Differentiation of Gamma-L-Glutamyl-S-(prop-1-enyl)cystein from Key Analogs: Yield, Bioactivity, and Analytical Signatures


Comparative Abundance in Garlic: Isolation Yield as a Function of Precursor Pool Size

In a standardized isolation procedure using preparative HPLC from blanched garlic cloves, gamma-glutamyl-S-1-propenylcysteine exhibited a yield of 1.2% (wet weight basis) [1]. This yield is directly comparable to its closest analog, gamma-glutamyl-S-allylcysteine, which yielded 1.6% under identical conditions. In contrast, the sulfoxides alliin and isoalliin were obtained in substantially higher yields of 12.2% and 42.5%, respectively, reflecting their different biosynthetic roles as terminal flavor precursors rather than intermediate storage forms [1].

Natural Product Chemistry Phytochemical Analysis Precursor Quantification

Differential Bioactivity: Lack of Inhibition of Hepatic Fatty Acid Synthesis Contrasts with S-Alk(en)yl Cysteines

In a study evaluating the effects of water-soluble garlic organosulfur compounds on lipid biosynthesis in cultured rat hepatocytes, gamma-glutamyl-S-allyl cysteine and gamma-glutamyl-S-propyl cysteine exhibited no inhibitory effect on fatty acid synthesis at concentrations up to 4.0 mmol/L [1]. This contrasts sharply with S-allyl cysteine (SAC) and S-propyl cysteine (SPC), which decreased fatty acid synthesis by 59% and 81%, respectively, at 2.0–4.0 mmol/L concentrations [1]. While direct data for gamma-glutamyl-S-1-propenyl cysteine were not reported in this study, the authors explicitly noted that the γ-glutamyl moiety appears to abolish the inhibitory activity observed for the corresponding free S-alk(en)yl cysteines [1].

Lipid Metabolism Hepatocyte Assay Enzyme Inhibition

Unique NMR Fingerprint Enables Unambiguous Identification and Quality Control

Detailed 1H and 13C NMR spectral data for gamma-L-glutamyl-S-(trans-1-propenyl)-L-cysteine were first reported in 1992, enabling unambiguous structural confirmation [1]. Extensive 2D heteronuclear correlated NMR experiments allowed the complete assignment of all proton and carbon resonances, providing a definitive spectral fingerprint that distinguishes this compound from its S-allyl analog and from the corresponding sulfoxides [1]. The spectra are accessible through reference databases such as SpectraBase, facilitating direct comparison for identity verification and purity assessment [2].

Structural Elucidation NMR Spectroscopy Reference Standard

Divergent Conversion Kinetics During Storage: Temperature-Dependent Fate as Isoalliin vs. Cycloalliin

During storage of garlic cloves at 4°C for 150 days, gamma-L-glutamyl-S-(trans-1-propenyl)-L-cysteine (GSPC) undergoes enzymatic conversion to isoalliin, with a corresponding increase in isoalliin content [1]. In contrast, storage at 23°C results in a marked decrease in GSPC and a concomitant increase in cycloalliin rather than isoalliin, indicating a temperature-dependent diversion of metabolic flux [1]. This behavior is distinct from that of the S-allyl analog, which converts to alliin under similar conditions [1].

Storage Stability Postharvest Chemistry Flavor Precursor

Optimal Research and Industrial Application Scenarios for Gamma-L-Glutamyl-S-(prop-1-enyl)cystein Based on Verified Differentiation


As a Reference Standard for Quantifying γ-Glutamyl Peptides in Allium Species and Derived Products

Due to its well-characterized NMR fingerprint and established HPLC separation methods [1], this compound serves as an authentic reference standard for the quantitative analysis of γ-glutamyl-S-(trans-1-propenyl)-L-cysteine in garlic, onion, and processed Allium products. The validated HPLC methods with reported recovery rates of 97.1–102.3% and intra-/interday precision below 2.6–4.6% RSD ensure reliable quantification [2].

As a Biosynthetic Precursor in Studies of Isoalliin and Cycloalliin Formation

The compound's established role as the exclusive precursor to isoalliin (at 4°C) and cycloalliin (at 23°C) makes it indispensable for mechanistic studies of thiosulfinate and sulfoxide biosynthesis in Allium species [3]. Researchers investigating the enzymatic and chemical conversion pathways can use purified gamma-L-glutamyl-S-(prop-1-enyl)cystein in controlled in vitro or in vivo model systems to dissect the kinetics and conditions governing isoalliin versus cycloalliin production.

As a Negative Control or Comparator in Lipid Metabolism Studies Involving Garlic Organosulfur Compounds

Given the absence of inhibitory activity on hepatic fatty acid synthesis observed for its γ-glutamyl analogs, gamma-L-glutamyl-S-(prop-1-enyl)cystein can be employed as a structurally related negative control in experiments designed to isolate the lipid-lowering effects of S-alk(en)yl cysteines such as S-allyl cysteine (SAC) [4]. This application is particularly valuable for dissecting structure-activity relationships in garlic-derived compounds.

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